molecular formula C17H19FO7 B12386373 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose

Cat. No.: B12386373
M. Wt: 354.3 g/mol
InChI Key: SYXLNQJSHVLYRK-LFDXPVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

The preparation of 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose involves multiple synthetic steps. Generally, the synthesis starts with the ribose sugar, which undergoes various chemical modifications to introduce the acetyl, fluoro, and benzoyl groups. The reaction conditions typically involve the use of reagents such as thionyl chloride, methyl alcohol, and other organic solvents .

Chemical Reactions Analysis

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose undergoes several types of chemical reactions, including:

Scientific Research Applications

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of the cell cycle and eventual cell death .

Comparison with Similar Compounds

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose is unique due to its specific chemical structure, which includes acetyl, fluoro, and benzoyl groups. Similar compounds include:

Properties

Molecular Formula

C17H19FO7

Molecular Weight

354.3 g/mol

IUPAC Name

[(2R,4R,5S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C17H19FO7/c1-9-4-6-12(7-5-9)16(21)22-8-13-14(18)15(23-10(2)19)17(25-13)24-11(3)20/h4-7,13-15,17H,8H2,1-3H3/t13-,14?,15+,17-/m1/s1

InChI Key

SYXLNQJSHVLYRK-LFDXPVSYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.